trans-Homoaconitate
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Overview
Description
Trans-Homoaconitate is a carbonyl compound.
Scientific Research Applications
Enzymatic Formation and Lysine Biosynthesis
trans-Homoaconitate is involved in enzymatic processes such as the dehydration of homoisocitric acid, leading to its formation. Strassman and Ceci (1966) have demonstrated this in yeast, highlighting its role in lysine biosynthesis (Strassman & Ceci, 1966).
Biochemical Pathways in Archaea
In Methanosarcina thermophila, this compound acts as a starting point in a series of reactions leading to the production of alpha-ketosuberate, a precursor for coenzymes B and biotin. Howell et al. (1998) detail this process, indicating its critical role in the biochemistry of this organism (Howell, Harich, Xu, & White, 1998).
Accumulation in Yeast Mutants
Research by Maragoudakis (1967) shows that homoaconitic acid, closely related to this compound, accumulates in the growth medium of certain lysine-requiring yeast mutants. This suggests its potential role or presence in specific metabolic conditions or genetic variations in yeast (Maragoudakis, 1967).
Antifungal Activity
This compound derivatives, particularly its trimethyl ester form, exhibit antifungal properties, as demonstrated by Milewska et al. (2012). This compound showed efficacy against human pathogenic yeasts, presenting a potential application in antifungal treatments (Milewska, Prokop, Gabriel, Wojciechowski, & Milewski, 2012).
Synthesis and Separation Techniques
The synthesis and separation of homoaconitic acids, including this compound, are outlined by Tucci et al. (1969). Their research provides methods for the preparation of these acids, crucial for further biochemical studies and applications (Tucci, Ceci, & Bhattacharjee, 1969).
Role in Coenzyme B Biosynthesis
Drevland et al. (2008) found that homoaconitase enzymes, which process homoaconitic acids, are integral in coenzyme B biosynthesis in methanogens. This emphasizes the importance of these compounds in the biochemistry of certain archaea (Drevland, Jia, Palmer, & Graham, 2008).
Properties
Molecular Formula |
C7H8O6 |
---|---|
Molecular Weight |
188.13 g/mol |
IUPAC Name |
(E)-but-1-ene-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C7H8O6/c8-5(9)2-1-4(7(12)13)3-6(10)11/h3H,1-2H2,(H,8,9)(H,10,11)(H,12,13)/b4-3+ |
InChI Key |
BJYPZFUWWJSAKC-ONEGZZNKSA-N |
Isomeric SMILES |
C(CC(=O)O)/C(=C\C(=O)O)/C(=O)O |
SMILES |
C(CC(=O)O)C(=CC(=O)O)C(=O)O |
Canonical SMILES |
C(CC(=O)O)C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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